4-(1-methylethyl)-2,6-piperidinedione

Descripción

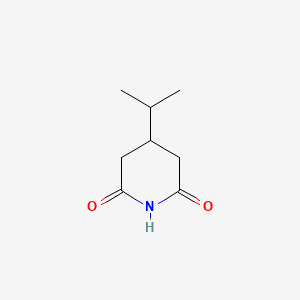

4-(1-Methylethyl)-2,6-piperidinedione is a piperidinedione derivative characterized by an isopropyl group (-CH(CH₃)₂) substituent at the 4-position of the 2,6-piperidinedione core. Piperidinediones are heterocyclic compounds with a six-membered ring containing two ketone groups, and their bioactivity is highly dependent on substituent modifications .

Propiedades

IUPAC Name |

4-propan-2-ylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)6-3-7(10)9-8(11)4-6/h5-6H,3-4H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWYDUDQAJWJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)NC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methylethyl)-2,6-piperidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-(1-methylethyl)-2,6-diketopiperazine with a suitable base, such as sodium hydroxide, in an aqueous medium. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 4-(1-methylethyl)-2,6-piperidinedione may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Methylethyl)-2,6-piperidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

Substitution: The methylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Cancer Treatment

Research indicates that compounds similar to 4-(1-methylethyl)-2,6-piperidinedione exhibit significant antitumor activity. A notable study highlights its effectiveness in inhibiting lactate dehydrogenase A (LDHA), an enzyme that plays a pivotal role in cancer metabolism. Inhibition of LDHA has been shown to reduce tumor growth in various cancers, including breast, prostate, and lung cancers .

Table 1: Summary of Cancer Types Treated with Piperidine Derivatives

Anti-Cancer Agents

A study focused on piperidine derivatives demonstrated their potential as anti-cancer agents through the synthesis and evaluation of various analogs. These compounds were found to induce apoptosis in cancer cell lines while enhancing the expression of pro-apoptotic genes such as p53 and Bax . The molecular docking studies confirmed their binding affinity to critical targets associated with cancer progression.

Case Study: Piperidine Derivatives Against Hematological Cancers

In vitro studies showed that specific piperidine derivatives significantly reduced the proliferation of hematological cancer cell lines, indicating their potential for further development as therapeutic agents .

Enzyme Inhibition

The compound is also noted for its ability to inhibit specific enzymes related to metabolic disorders and cancer progression. For instance, it has been linked to the inhibition of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), which is crucial in the biosynthesis of menaquinone in Mycobacterium tuberculosis. This inhibition could lead to new treatments for tuberculosis .

Table 2: Enzyme Targets and Inhibition Effects

Mecanismo De Acción

The mechanism of action of 4-(1-methylethyl)-2,6-piperidinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4-(1-methylethyl)-2,6-piperidinedione and related compounds:

Key Findings from Comparative Analysis

Substituent Complexity and Bioactivity: Cycloheximide and Compound 3 contain bulky, oxygenated substituents that enhance antifungal potency by interfering with fungal membrane integrity and metabolic pathways. For example, Compound 3 induces ROS accumulation and disrupts membrane integrity in Magnaporthe oryzae (rice blast fungus), with 1392 upregulated and 1212 downregulated genes affecting transmembrane transport and metabolism .

Mechanistic Diversity: Cycloheximide primarily inhibits protein synthesis by binding to the 60S ribosomal subunit, while Compound 3 targets membrane integrity and ROS pathways. This suggests that substituent chemistry dictates mechanistic pathways . Denitronipradilol, despite sharing the molecular formula C₁₅H₂₃NO₄ with Cycloheximide, has a distinct pharmacological profile (e.g., beta-blocker activity) due to its amino-propanol substituent .

Structural Isomerism and Applications :

- Neocycloheximide and Cycloheximide are structural isomers with nearly identical molecular weights but differ in substituent configuration, leading to variations in antifungal spectra and potency .

Actividad Biológica

4-(1-methylethyl)-2,6-piperidinedione, also known by its CAS number 98426-20-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

The chemical structure of 4-(1-methylethyl)-2,6-piperidinedione consists of a piperidine ring with two carbonyl groups at positions 2 and 6, and an isopropyl group at position 4. The molecular formula is with a molecular weight of approximately 155.19 g/mol. This unique structure contributes to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of piperidinediones exhibit significant antitumor activity. For instance, one study reported that a related compound, 3-(4-methoxybenzoylamino)-2,6-piperidinedione (MPD), demonstrated notable antitumor effects in human breast cancer models . This suggests that 4-(1-methylethyl)-2,6-piperidinedione may also possess similar antitumor properties.

Anti-inflammatory Properties

Research has shown that piperidinedione derivatives can exhibit anti-inflammatory effects. A study involving various piperidone derivatives indicated their potential in reducing inflammatory markers in activated macrophages . This property could be beneficial in treating conditions characterized by excessive inflammation.

The mechanism through which 4-(1-methylethyl)-2,6-piperidinedione exerts its biological effects likely involves interaction with specific molecular targets. The presence of the carbonyl groups may facilitate hydrogen bonding and π-π interactions with proteins or enzymes, modulating their activity and influencing various biological pathways.

Study on Antitumor Effects

In a comparative study on the antitumor efficacy of various piperidinedione derivatives, it was found that compounds similar to 4-(1-methylethyl)-2,6-piperidinedione showed promising results against different cancer cell lines. The study emphasized the importance of structural modifications in enhancing the biological activity of these compounds .

In Vivo Studies

In vivo evaluations using animal models have demonstrated that certain piperidinedione derivatives can significantly inhibit tumor growth. These studies provide a basis for further investigation into the therapeutic potential of 4-(1-methylethyl)-2,6-piperidinedione in oncology .

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Significant reduction in tumor growth | |

| Anti-inflammatory | Decreased levels of inflammatory markers | |

| Cardiovascular | Potential inotropic effects |

Comparison with Related Compounds

| Compound | Activity | Remarks |

|---|---|---|

| 3-(4-Methoxybenzoylamino)-2,6-piperidinedione | Antitumor | Effective in breast cancer models |

| Diarylidene-N-Methyl-4-Piperidones | Anti-inflammatory | Better solubility than curcumin |

| Indole-3-acetic acid | Plant hormone | Involved in growth regulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.